1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene
Description
1-Bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene is a complex organic compound characterized by its bromine, methoxy, and propoxy functional groups
Properties
IUPAC Name |
1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO4/c1-13-11-14(2)18(15(20)12-13)23-9-6-10-24-19-16(21-3)7-5-8-17(19)22-4/h5,7-8,11-12H,6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQKVGFOSIJYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCOC2=C(C=CC=C2OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene typically involves multiple steps, starting with the bromination of 2,6-dimethoxyphenol to form 1-bromo-2,6-dimethoxybenzene. This intermediate is then reacted with 3-chloropropanol to introduce the propoxy group. Finally, a Friedel-Crafts alkylation is performed to attach the 3,5-dimethylbenzene moiety.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common. For example, reacting with nucleophiles like sodium methoxide (NaOCH₃) can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral conditions.
Reduction: LiAlH₄, in anhydrous ether.
Substitution: NaOCH₃, in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkoxy or amino derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a building block for bioactive molecules, aiding in the study of biological processes and drug discovery.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
1-Bromo-2,6-dimethoxybenzene
1-Bromo-2,3-dimethylbenzene
1-Bromo-2,4-dimethylbenzene
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
